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molecular formula C9H12O6 B1367146 (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid CAS No. 76784-95-7

(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid

Cat. No. B1367146
M. Wt: 216.19 g/mol
InChI Key: WTNDADANUZETTI-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08703010B2

Procedure details

Into a four-necked flask equipped with a thermometer, a stirrer, a condenser and a temperature controller, 100 parts by mass of cyclohexane-1,2,4-tricarboxylic acid was placed and melted by heating at 250° C. for 3 hours while formed water was removed to the outside of the system with a stream of nitrogen gas, and 1,2,4-cyclohexanetricarboxylic acid 1,2-anhydride was obtained. as a light yellow transparent liquid substance The yield of the anhydride was 95% based on the amount of cyclohexane-1,2,4-tricarboxylic acid used as the raw material. The obtained liquid 1,2,4-cyclohexanetricarboxylic acid had a viscosity of 14.6 Pa·s at 60° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:13]([OH:15])=[O:14])[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3][CH:2]1[C:10]([OH:12])=O>O>[CH:1]12[C:13](=[O:14])[O:15][C:10](=[O:12])[CH:2]1[CH2:3][CH:4]([C:7]([OH:9])=[O:8])[CH2:5][CH2:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(CC(CC1)C(=O)O)C(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a four-necked flask equipped with a thermometer, a stirrer, a condenser
CUSTOM
Type
CUSTOM
Details
was removed to the outside of the system with a stream of nitrogen gas

Outcomes

Product
Name
Type
product
Smiles
C12C(CC(CC1)C(=O)O)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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